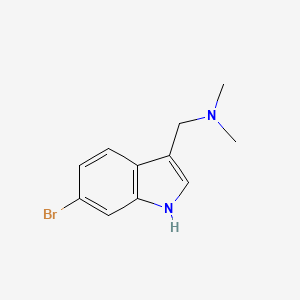
1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid is a complex organic compound that features a piperidine ring substituted with a butyl group, a thienyl group, and a carboxylic acid group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, often using a thienyl halide.
Addition of the Butyl Group: The butyl group can be added through alkylation reactions.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The thienyl and butyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction might yield 1-butyl-6-hydroxy-2-(2-thienyl)-3-piperidinecarboxylic acid.
Aplicaciones Científicas De Investigación
1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for 1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-6-oxo-2-(2-furyl)-3-piperidinecarboxylic acid: Similar structure with a furan ring instead of a thienyl ring.
1-Butyl-6-oxo-2-(2-phenyl)-3-piperidinecarboxylic acid: Similar structure with a phenyl ring instead of a thienyl ring.
Uniqueness
1-Butyl-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid is unique due to the presence of the thienyl group, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in biological systems.
Propiedades
IUPAC Name |
1-butyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-2-3-8-15-12(16)7-6-10(14(17)18)13(15)11-5-4-9-19-11/h4-5,9-10,13H,2-3,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRPBGRDGWLDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891634.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2891635.png)


![2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2891642.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2891644.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide](/img/structure/B2891647.png)



![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)
